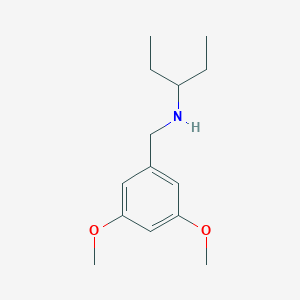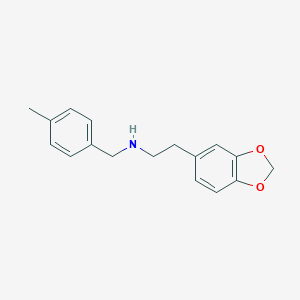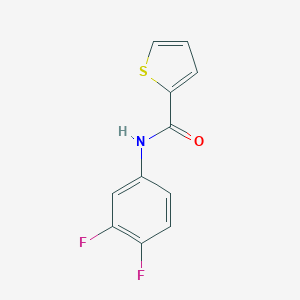
N-(3,4-difluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. It is an important compound in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)thiophene-2-carboxamide involves the inhibition of key enzymes and signaling pathways involved in various diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of protein kinase C (PKC), which plays a crucial role in the proliferation and survival of cancer cells. Furthermore, it modulates the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)thiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells by modulating the activity of key signaling pathways involved in cell growth and survival. Furthermore, it has been shown to reduce oxidative stress and modulate the levels of neurotransmitters, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its potent anti-inflammatory, anticancer, and neuroprotective activities, which make it a promising candidate for drug discovery. Additionally, it has been shown to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, the limitations of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(3,4-difluorophenyl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and the identification of its target molecules and pathways may provide insights into the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)thiophene-2-carboxamide can be achieved by reacting 3,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting the activity of key enzymes and signaling pathways involved in these diseases. Additionally, it has also been shown to possess neuroprotective effects by modulating the levels of neurotransmitters and reducing oxidative stress.
Propriétés
Nom du produit |
N-(3,4-difluorophenyl)thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C11H7F2NOS |
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7F2NOS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Clé InChI |
XADMDDBIOXLYLU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



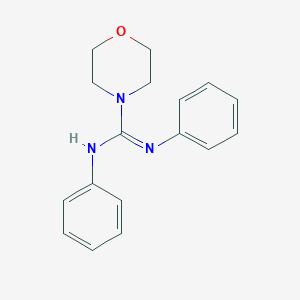
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
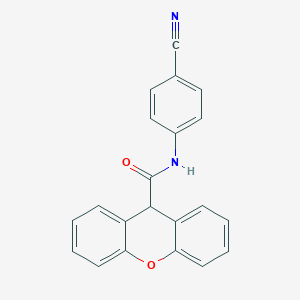
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
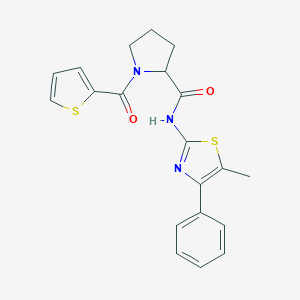
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
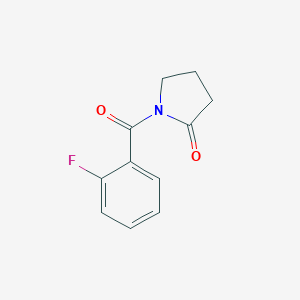
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
